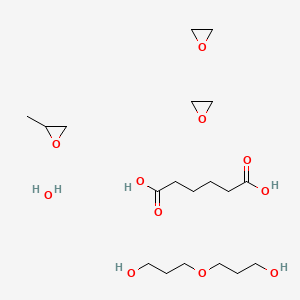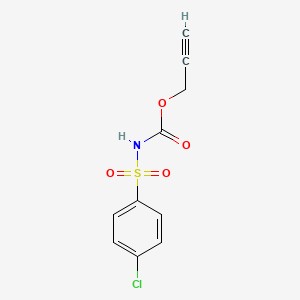
Prop-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a prop-2-yn-1-yl group attached to a 4-chlorobenzene-1-sulfonyl moiety, which is further linked to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of prop-2-yn-1-ol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate . The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with a carbamoylating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or extraction are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
Prop-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-ol: A terminal acetylenic compound with a hydroxy group at position 1.
Propargyl p-toluenesulfonate: Similar in structure but with a methyl group on the benzene ring.
Uniqueness
Its ability to act as a photosensitizer and generate reactive oxygen species further distinguishes it from other similar compounds .
Properties
CAS No. |
63924-45-8 |
|---|---|
Molecular Formula |
C10H8ClNO4S |
Molecular Weight |
273.69 g/mol |
IUPAC Name |
prop-2-ynyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H8ClNO4S/c1-2-7-16-10(13)12-17(14,15)9-5-3-8(11)4-6-9/h1,3-6H,7H2,(H,12,13) |
InChI Key |
YWIAFGHBZGAGFB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


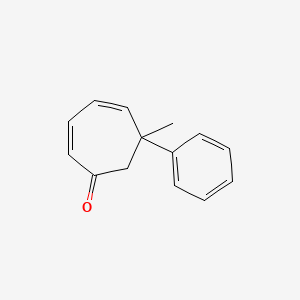

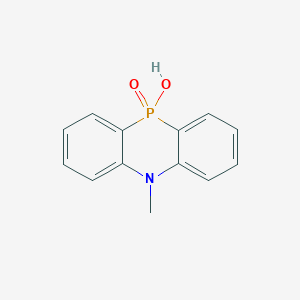
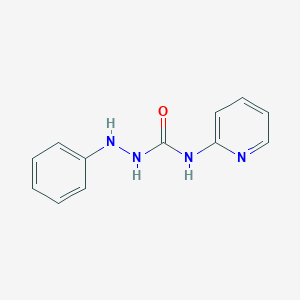
acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)


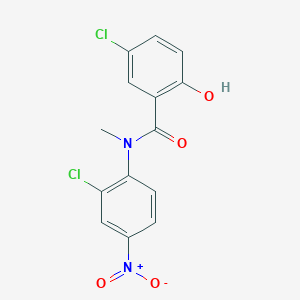
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)
![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
